molecular formula C19H29ClO2 B12423985 (8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B12423985
M. Wt: 327.9 g/mol
InChI Key: RHWWWYXVUNJKIC-RJDZFJIGSA-N
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Description

(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which are isotopes of hydrogen. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is a fused ring system commonly found in steroids and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including halogenation, deuteration, and cyclization. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and incorporation of deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the incorporation of deuterium atoms is often achieved using deuterated reagents or solvents, which are commercially available.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert double bonds to single bonds.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chlorine atom can produce a variety of functionalized derivatives.

Scientific Research Applications

(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: The compound’s structure is similar to that of certain steroids, making it useful in studying hormone-receptor interactions.

    Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of (8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of deuterium atoms can influence the compound’s metabolic pathways, potentially leading to slower metabolism and prolonged activity.

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol: Similar structure but without deuterium atoms.

    (8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

The uniqueness of (8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol lies in its deuterium atoms, which can enhance its stability and alter its biological activity compared to non-deuterated analogs.

Properties

Molecular Formula

C19H29ClO2

Molecular Weight

327.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1/i6D2,16D

InChI Key

RHWWWYXVUNJKIC-RJDZFJIGSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C(C(CC[C@]34C)O)Cl)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl

Origin of Product

United States

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